molecular formula C15H14O5 B150502 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol CAS No. 136051-65-5

3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol

Cat. No. B150502
M. Wt: 274.27 g/mol
InChI Key: AJPLNVVDRIKWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 7-hydroxykratom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa, commonly known as kratom. Kratom is a tropical evergreen tree native to Southeast Asia, and its leaves have been traditionally used for their medicinal properties. 7-OH is a promising compound that has gained attention in recent years due to its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of 7-OH involves its interaction with the mu-opioid receptors in the brain. It acts as a partial agonist, meaning it binds to the receptor and activates it to a lesser extent than a full agonist such as morphine. This results in a milder analgesic effect and a lower risk of addiction and tolerance development.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-OH are similar to those of other opioids, including pain relief, sedation, and euphoria. However, 7-OH has been shown to have a lower risk of addiction and tolerance development than other opioids. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic benefits.

Advantages And Limitations For Lab Experiments

One advantage of using 7-OH in lab experiments is its natural origin, which makes it a safer and more ethical alternative to synthetic compounds. It also has a lower risk of addiction and tolerance development than other opioids, making it a promising candidate for pain management. However, one limitation is the difficulty in obtaining pure 7-OH due to the complex extraction and purification process. It is also difficult to control the dosage and concentration of 7-OH in lab experiments, which may affect the reproducibility and reliability of the results.

Future Directions

There are several future directions for the research on 7-OH, including:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of 7-OH as a treatment for various diseases.
2. Molecular Mechanisms: More research is needed to understand the molecular mechanisms of 7-OH's analgesic, anti-inflammatory, and antioxidant properties.
3. Formulation Development: Research is needed to develop safe and effective formulations of 7-OH for clinical use.
4. Pharmacokinetics: Further research is needed to understand the pharmacokinetics of 7-OH, including its absorption, distribution, metabolism, and excretion.
Conclusion
In conclusion, 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenoltom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa. It has shown promising therapeutic benefits, including analgesic, anti-inflammatory, and antioxidant properties. Further research is needed to evaluate its safety and efficacy as a treatment for various diseases and to understand its molecular mechanisms. 7-OH is a promising compound that has the potential to revolutionize the field of pain management and provide new treatments for inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis method of 7-OH involves the extraction of kratom leaves using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including acid-base extraction and chromatography, to isolate 7-OH. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

7-OH has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-OH include:
1. Pain Management: 7-OH has been shown to have potent analgesic properties, making it a potential alternative to opioid-based painkillers. It acts on the mu-opioid receptors in the brain, which are responsible for pain perception, to provide pain relief.
2. Anti-Inflammatory: 7-OH has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
3. Antioxidant: 7-OH has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. It scavenges free radicals and reduces oxidative damage to cells.

properties

CAS RN

136051-65-5

Product Name

3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol

InChI

InChI=1S/C15H14O5/c1-17-12-7-10(16)3-4-11(12)9-5-13(18-2)15-14(6-9)19-8-20-15/h3-7,16H,8H2,1-2H3

InChI Key

AJPLNVVDRIKWPU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC

synonyms

3'-HDMDB
3'-hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl

Origin of Product

United States

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